molecular formula C31H36I6N6O14 B1672088 Iosimenol CAS No. 181872-90-2

Iosimenol

Numéro de catalogue: B1672088
Numéro CAS: 181872-90-2
Poids moléculaire: 1478.1 g/mol
Clé InChI: DLPPIGPJCKKVBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'iosiménole est un agent de contraste iodé non ionique, dimère et iso-osmolaire principalement utilisé en angiographie par rayons X. Il est conçu pour améliorer la visibilité des vaisseaux sanguins et des organes lors de procédures radiographiques. L'iosiménole est connu pour son profil de sécurité et son efficacité élevés, ce qui en fait un outil précieux en imagerie médicale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'iosiménole implique plusieurs étapes, commençant par l'iodation d'un dérivé de l'acide benzoïque. Le processus comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de l'iosiménole suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

L'iosiménole subit principalement les types de réactions suivants :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés et composés déiodés, selon les conditions de réaction .

Applications de la recherche scientifique

L'iosiménole a une large gamme d'applications dans la recherche scientifique, notamment :

Mécanisme d'action

L'iosiménole fonctionne en absorbant les rayons X, ce qui améliore le contraste des vaisseaux sanguins et des organes sur les images radiographiques. Son iso-osmolarité garantit une perturbation minimale de l'équilibre osmotique de l'organisme, réduisant ainsi le risque de réactions indésirables. La forte teneur en iode du composé permet une atténuation efficace des rayons X, ce qui en fait un excellent agent de contraste .

Applications De Recherche Scientifique

Iosimenol: Applications in Medical Imaging

This compound is a dimeric, non-ionic, iso-osmolar iodinated contrast medium (CM) used in X-ray angiography . It is administered both intra-arterially and intravenously . this compound's safety and efficacy are comparable to iodixanol, another contrast medium .

Clinical Trials and Safety

Clinical trials have compared this compound injection to iodixanol injection, focusing on safety and efficacy in arteriography and computed tomography (CT) . These randomized, controlled phase 2 trials enrolled adult patients to assess adverse events, vital signs, ECGs, and laboratory parameters . Efficacy was determined by X-ray attenuation in CT scans and contrast enhancement quality in arteriography .

Key findings include:

  • No significant statistical differences in safety or efficacy between this compound and iodixanol .
  • Both contrast media were well-tolerated in intravenous and intra-arterial injections .
  • A common adverse event was a feeling of warmth, observed in 35.1% of patients receiving this compound and 44.3% of those receiving iodixanol .
  • All adverse events (AEs) observed after injection of this compound were of mild or moderate intensity; a few severe AEs were reported in the iodixanol group .

Comparative Effectiveness

This compound has a lower molecular weight and viscosity than iodixanol at equal iodine concentrations . Studies have explored the impact of this compound on renal function. One study's findings on contrast-induced nephropathy (CIN) are summarized in Table 1 :

Table 1: Contrast-Induced Nephropathy (CIN) Categories

CIN categoryThis compound (n = 74) n (%) $$95% CI]Iodixanol (n = 70) n (%) $$95% CI]
Total *8 (10.8) $$10.7, 29.7]12 (17.1) $$9.2, 28.0]
Serum creatinine increase >25%8 (10.8) $$10.7, 29.7]12 (17.1) $$9.2, 28.0]
Serum creatinine increase >44.2 µmol/L0 (0.0) n.a.1 (1.4) $$0.0, 7.7]

*Differences between groups were not statistically significant .

The aortic attenuation achieved in CT trials was slightly higher with this compound 340 than with iodixanol 320, though this difference was not statistically significant .

Hemodialysis Clearance

This compound's dialyzability was assessed using an in vitro dialysis system, revealing it can be readily cleared from the blood with various membranes . Its removal ratios are generally similar to iodixanol, except with high-flux polysulfone membranes, but consistently lower than iohexol . The blood clearance of this compound during clinical hemodialysis was predicted to be approximately 85 mL/min with high-flux membranes and 47 mL/min with low-flux membranes .

Formulations and Biological Tolerance

Mécanisme D'action

Iosimenol works by absorbing X-rays, thereby enhancing the contrast of blood vessels and organs in radiographic images. Its iso-osmolarity ensures minimal disruption to the body’s osmotic balance, reducing the risk of adverse reactions. The compound’s high iodine content allows for effective X-ray attenuation, making it an excellent contrast agent .

Comparaison Avec Des Composés Similaires

L'iosiménole est souvent comparé à d'autres agents de contraste iodés tels que l'iodixanol, l'iohexol et l'ioversol. Voici quelques points clés de comparaison :

Composés similaires

  • Iodixanol
  • Iohexol
  • Ioversol
  • Ioméprol
  • Iopentol

L'iosiménole se distingue par sa combinaison unique d'iso-osmolarité et de faible viscosité, ce qui en fait un choix privilégié dans diverses applications d'imagerie médicale .

Activité Biologique

Iosimenol is a dimeric, non-ionic, iso-osmolar iodinated contrast medium primarily used in radiographic imaging, particularly in X-ray angiography. Its development has been driven by the need for safer and more effective contrast agents in medical imaging, particularly for patients with renal impairment or those at risk for contrast-induced nephropathy (CIN). This article explores the biological activity of this compound, focusing on its pharmacokinetics, safety profile, efficacy in imaging, and comparative studies with other contrast media.

Pharmacokinetics

This compound exhibits a biphasic pharmacokinetic profile characterized by rapid distribution and elimination. Following intravenous administration, peak plasma concentrations are typically reached within 1-2 minutes. The compound demonstrates low plasma protein binding (1-3%), allowing for efficient renal clearance via glomerular filtration. The pharmacokinetic behavior is summarized in the following table:

ParameterValue
Peak Plasma Concentration1-2 minutes post IV
Plasma Protein Binding1-3%
Elimination RouteRenal (glomerular filtration)

Safety Profile

Clinical trials have indicated that this compound is generally well tolerated among patients. A study comparing this compound to iodixanol revealed no significant differences in safety or efficacy between the two agents. Adverse events were primarily mild and transient, with the most common being a sensation of warmth during injection. The incidence of contrast-induced nephropathy was also comparable between the two groups:

CIN CategoryThis compound (n = 74)Iodixanol (n = 70)
Total CIN (%)10.8%17.1%
Serum Creatinine Increase >25%10.8%17.1%

Efficacy in Imaging

The efficacy of this compound as a contrast agent has been demonstrated through various imaging studies. In computed tomography (CT) trials, this compound provided slightly higher aortic attenuation compared to iodixanol, although the differences were not statistically significant. The following table summarizes the mean Hounsfield Units (HU) attained with each contrast medium:

TreatmentMean HU (Site 1)Mean HU (Site 2)
This compound 340185.34263.21
Iodixanol 320173.14250.80

In angiography trials, both this compound and iodixanol produced diagnostic-quality enhancements in at least 97% of images evaluated.

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound:

  • Phase II Trials : Two randomized, double-blind trials were conducted involving patients undergoing CT and digital subtraction angiography (DSA). These trials highlighted that both intravenous and intra-arterial applications of this compound were well tolerated without significant adverse effects compared to iodixanol .
  • Comparative Studies : A comprehensive review indicated that while both contrast agents exhibited similar safety profiles, this compound's lower viscosity may offer advantages in specific clinical scenarios, especially in patients with compromised renal function .

Propriétés

IUPAC Name

5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36I6N6O14/c32-20-16(28(38)54)22(34)26(24(36)18(20)30(56)40-2-10(48)6-44)42(4-12(50)8-46)14(52)1-15(53)43(5-13(51)9-47)27-23(35)17(29(39)55)21(33)19(25(27)37)31(57)41-3-11(49)7-45/h10-13,44-51H,1-9H2,(H2,38,54)(H2,39,55)(H,40,56)(H,41,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPPIGPJCKKVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36I6N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939496
Record name 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1478.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181872-90-2
Record name Iosimenol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181872902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3 Benzenedicarboxamide 5,5â?? â??[(1,3-dioxo-1,3-propanediyl) bis [(2,3-dihydroxypropyl)imino]]bis[N1-(2,3-dihydroxypropyl)-2,4,6-triiodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOSIMENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0485VLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iosimenol
Reactant of Route 2
Iosimenol
Reactant of Route 3
Iosimenol
Reactant of Route 4
Iosimenol
Reactant of Route 5
Iosimenol
Reactant of Route 6
Iosimenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.